2-Bromo-5-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWOXSUFGGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-85-6 | |
| Record name | 2-Bromo-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Development
2-Bromo-5-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing drugs targeting neurological disorders. The compound's ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry.
Case Study: Synthesis of Neurological Drugs
Research indicates that derivatives of this compound are being explored for their potential therapeutic effects on conditions such as depression and anxiety disorders. The compound's structure allows for modifications that enhance biological activity while minimizing side effects.
Dyes and Pigments
In the textile and printing industries, this compound is utilized in producing specialty dyes. Its vibrant colors are essential for creating high-quality textiles and inks.
Data Table: Dye Production Applications
| Application Area | Type of Dye | Color Produced | Industry Use |
|---|---|---|---|
| Textile | Acid Dyes | Bright Red | Fashion |
| Printing | Pigments | Deep Blue | Publishing |
Agricultural Chemicals
The compound is also involved in formulating agrochemicals, including herbicides and fungicides. Its role in improving crop yields and protecting against pests is vital for agricultural productivity.
Example: Herbicide Formulation
Research has shown that formulations containing this compound exhibit effective herbicidal properties, making them suitable for use in various crops to enhance growth while managing weed populations.
Research in Organic Chemistry
As a reagent, this compound is instrumental in organic synthesis. It aids researchers in constructing complex molecules necessary for various applications, including materials science.
Synthesis Example
The compound can be used in reactions such as nucleophilic substitutions and coupling reactions to synthesize heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Analytical Chemistry
In analytical methods, this compound is employed for detecting and quantifying amines. This application is crucial for quality control processes across multiple industries, ensuring product safety and compliance with regulatory standards.
Application Overview
The compound's utility in analytical chemistry includes:
- Detection : Identifying amine concentrations in samples.
- Quantification : Measuring the amount of specific amines to ensure product quality.
Q & A
Q. What are the common synthetic routes for 2-Bromo-5-methylaniline, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 5-methylaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., acetic acid or dichloromethane) and temperature (0–25°C) are critical to minimize polybromination. Purification via column chromatography or recrystallization improves purity. Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to prevent oxidation of the aniline group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., methyl at C5, bromine at C2) and confirm aromatic ring substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHBrN, ~185.05 g/mol) and isotopic patterns for bromine.
- FT-IR : N-H stretching (~3400 cm) and C-Br vibrations (~600 cm) confirm functional groups .
Q. How do substituent positions (bromo, methyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at C2 acts as a leaving group in Suzuki or Ullmann couplings, while the methyl group at C5 sterically hinders para positions. Reactivity is enhanced using Pd catalysts (e.g., Pd(PPh)) and polar aprotic solvents (DMF, THF). Computational studies (DFT) predict regioselectivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts in amination) often arise from solvent polarity or trace metal impurities. Systematic control experiments (e.g., varying bases, degassing solvents) isolate variables. Cross-validation with HPLC-MS and X-ray crystallography clarifies structural outcomes. For example, competing Buchwald-Hartwig vs. Ullmann pathways require ligand screening (e.g., BINAP vs. phenanthroline) .
Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : The methyl group directs electrophiles to the ortho/para positions relative to the amino group. To override this, use directing groups (e.g., acetyl protection of -NH) or Lewis acids (e.g., AlCl) to favor meta substitution. Computational modeling (e.g., Fukui indices) predicts electron density distribution for targeted functionalization .
Q. How can HPLC methods be optimized to separate this compound from its isomers?
- Methodological Answer : Use a C18 reverse-phase column with a gradient mobile phase (water/acetonitrile + 0.1% trifluoroacetic acid). Adjust retention times by pH modulation (e.g., pH 3–5) to ionize the amino group. Detection at 254 nm maximizes sensitivity for aromatic systems. Validate purity with spiked standards and tandem MS .
Q. What experimental designs evaluate the biological activity of this compound-derived compounds?
- Methodological Answer : Derivatize the amino group to amides or sulfonamides for enhanced bioavailability. Screen for antimicrobial or anticancer activity using:
- In vitro assays : MIC (minimum inhibitory concentration) against bacterial strains (e.g., S. aureus).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).
Structure-activity relationships (SAR) guide optimization of substituent electronic effects .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of brominated aromatic amines (potential carcinogens).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .
Data Analysis and Reporting
Q. How should researchers address conflicting crystallographic data for halogen bonding in this compound complexes?
- Methodological Answer : Use high-resolution XRD to resolve ambiguities in Br···π interactions. Compare with Cambridge Structural Database (CSD) entries for analogous compounds. Supplement with Hirshfeld surface analysis to quantify intermolecular contacts. Contradictions may arise from solvent inclusion or polymorphism, requiring thermal (DSC/TGA) and PXRD validation .
Applications in Material Science
Q. What role does this compound play in synthesizing conductive polymers?
- Methodological Answer :
As a monomer, it introduces bromine sites for post-polymerization functionalization (e.g., Sonogashira coupling with alkynes). Polymerize via oxidative methods (FeCl in chloroform) to form polyaniline derivatives. Characterize conductivity using four-point probe measurements and UV-vis-NIR spectroscopy to assess doping levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
